molecular formula C17H22N4O3 B2905364 N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-32-8

N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2905364
CAS RN: 2034504-32-8
M. Wt: 330.388
InChI Key: HHVYAGWNQIODGE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a tetrahydrobenzo[d]imidazole ring (a fused ring structure containing a benzene ring and an imidazole ring, which itself is a five-membered ring with two non-adjacent nitrogen atoms). The molecule also seems to have a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom), and a methoxyethoxy group (an ether group derived from methoxyethanol) attached to the pyridine ring .


Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure due to the presence of the fused ring system and the various functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

N-[[2-(2-methoxyethoxy)pyridin-4-yl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-6-7-24-16-8-12(4-5-18-16)10-19-17(22)13-2-3-14-15(9-13)21-11-20-14/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVYAGWNQIODGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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